Cas no 3413-66-9 (2'-Deoxy-a-adenosine)

2'-Deoxy-α-adenosine is a nucleoside analog distinguished by its α-anomeric configuration, which contrasts with the naturally occurring β-form. This structural modification imparts unique biochemical properties, making it valuable for research in nucleic acid chemistry and enzymology. The compound serves as a critical tool for studying DNA replication, repair mechanisms, and the substrate specificity of DNA-modifying enzymes. Its stability under physiological conditions and ability to mimic natural nucleosides enhance its utility in probing enzyme kinetics and designing modified oligonucleotides. Researchers also employ 2'-Deoxy-α-adenosine to investigate antiviral and anticancer drug mechanisms due to its potential to disrupt nucleic acid metabolism.
2'-Deoxy-a-adenosine structure
2'-Deoxy-a-adenosine structure
商品名:2'-Deoxy-a-adenosine
CAS番号:3413-66-9
MF:C10H13N5O3
メガワット:251.24200
CID:918776
PubChem ID:12800099

2'-Deoxy-a-adenosine 化学的及び物理的性質

名前と識別子

    • .α.-D-erythro-Pentofuranoside, adenine-9 2-deoxy-
    • 9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine
    • (1S)-1-(6-amino-purin-9-yl)-D-erythro-1,4-anhydro-2-deoxy-pentitol
    • (1S)-1-(6-Amino-purin-9-yl)-D-erythro-1,4-anhydro-2-desoxy-pentit
    • 2(3H)-FURANONE, DIHYDRO-3-(1H-BENZIMIDAZOL-2-YL)-5-METHYL-3-(2-PROPENYL)-
    • 3-allyl-3-(1H-benzoimidazol-2-yl)-5-methyl-dihydro-furan-2-one
    • AC1L1UXG
    • BRN 0543724
    • Dihydro-3-(1H-benzimidazol-2-yl)-5-methyl-3-(2-propenyl)-2(3H)-furanone
    • LS-70395
    • 2'-Deoxy-a-adenosine
    • (2R,3S,5S)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • (2R,3S,5S)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • 5-(6-AMINO-PURIN-9-YL)-2-HYDROXYMETHYL-TETRAHYDRO-FURAN-3-OL
    • SCHEMBL5182039
    • 2'-Deoxy-alpha-adenosine
    • DTXSID901028000
    • 14365-45-8
    • CCG-36196
    • Epitope ID:167473
    • (2R,3S,5S)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • Adenine deoxyribonucleoside
    • deoxyadenosine
    • 3413-66-9
    • 9-(2-Deoxy-alpha-D-erythro-pentofuranosyl)-9H-purin-6-amine
    • 2a(2)-Deoxy-alpha-adenosine
    • インチ: InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7-/m0/s1
    • InChIKey: OLXZPDWKRNYJJZ-XVMARJQXSA-N
    • ほほえんだ: C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O

計算された属性

  • せいみつぶんしりょう: 251.10200
  • どういたいしつりょう: 251.102
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 307
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _0.5
  • トポロジー分子極性表面積: 119A^2

じっけんとくせい

  • PSA: 119.31000
  • LogP: -0.36960

2'-Deoxy-a-adenosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A161388-100mg
(2R,3S,5S)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
3413-66-9 97%
100mg
$382.0 2025-03-05
TRC
D462423-2.5mg
2'-Deoxy-a-adenosine
3413-66-9
2.5mg
45.00 2021-08-14
TRC
D462423-25mg
2'-Deoxy-a-adenosine
3413-66-9
25mg
$873.00 2023-05-18
A2B Chem LLC
AF97263-10mg
9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine
3413-66-9
10mg
$182.00 2023-12-30
A2B Chem LLC
AF97263-50mg
9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine
3413-66-9 97%
50mg
$194.00 2024-04-20
A2B Chem LLC
AF97263-250mg
9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine
3413-66-9 97%
250mg
$639.00 2024-04-20
A2B Chem LLC
AF97263-100mg
9-(2-Deoxy-α-D-erythro-pentofuranosyl)-9H-purin-6-amine
3413-66-9 97%
100mg
$341.00 2024-04-20
TRC
D462423-5mg
2'-Deoxy-a-adenosine
3413-66-9
5mg
$190.00 2023-05-18
TRC
D462423-50mg
2'-Deoxy-a-adenosine
3413-66-9
50mg
$ 1200.00 2023-09-07
Ambeed
A161388-250mg
(2R,3S,5S)-5-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
3413-66-9 97%
250mg
$738.0 2025-03-05

2'-Deoxy-a-adenosine 関連文献

2'-Deoxy-a-adenosineに関する追加情報

Introduction to 2'-Deoxy-a-adenosine (CAS No. 3413-66-9)

2'-Deoxy-a-adenosine, identified by the chemical abstracts service number CAS No. 3413-66-9, is a significant nucleoside derivative with a broad spectrum of applications in biochemical research, pharmaceutical development, and therapeutic interventions. This compound, characterized by the absence of a hydroxyl group at the 2' carbon position of the ribose sugar, exhibits unique structural and functional properties that make it invaluable in various scientific and medical contexts.

The molecular structure of 2'-Deoxy-a-adenosine consists of an adenine base attached to a deoxyribose sugar, distinguishing it from its parent compound, adenosine. This modification imparts enhanced stability and resistance to enzymatic degradation, making it a preferred choice in scenarios where prolonged biological activity is desired. The compound’s chemical formula is C10H13N5O4, reflecting its composition and molecular weight of approximately 267.24 g/mol.

In recent years, 2'-Deoxy-a-adenosine has garnered attention for its potential applications in the field of nucleic acid analogs. Its structural similarity to natural nucleosides allows it to be incorporated into RNA and DNA strands, facilitating the study of nucleic acid-protein interactions and the development of novel therapeutic agents. Researchers have leveraged this property to design antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) that target specific genetic sequences, offering promising avenues for gene therapy and disease treatment.

The pharmacological significance of 2'-Deoxy-a-adenosine extends beyond nucleic acid research. Studies have demonstrated its role as an antagonist for adenosine receptors, particularly A1, A2A, and A3 receptors. By modulating adenosine signaling pathways, this compound has shown potential in treating conditions such as inflammation, neurodegenerative diseases, and cardiovascular disorders. For instance, preclinical trials have indicated that 2'-Deoxy-a-adenosine may mitigate neuroinflammation by inhibiting the release of pro-inflammatory cytokines in animal models of Parkinson’s disease.

Moreover, the compound’s stability under physiological conditions makes it an excellent candidate for drug delivery systems. Researchers have explored its use in prodrug formulations, where it serves as a precursor for bioactive molecules that are released in vivo. This approach enhances drug bioavailability and reduces systemic toxicity, improving therapeutic outcomes. The ability of 2'-Deoxy-a-adenosine to cross the blood-brain barrier has also been investigated, opening new possibilities for treating central nervous system disorders.

The synthesis of 2'-Deoxy-a-adenosine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic pathways include the protection-deprotection strategy for the sugar moiety, followed by nucleophilic substitution or condensation reactions to attach the adenine base. Advances in synthetic chemistry have enabled more efficient and scalable production methods, making CAS No. 3413-66-9 more accessible for industrial applications.

In academic research, 2'-Deoxy-a-adenosine has been utilized as a reference standard for analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its well-characterized structure allows for accurate quantification and identification in complex mixtures, ensuring reliability in experimental results. Additionally, it serves as a scaffold for structural modifications aimed at developing novel bioactive compounds with enhanced pharmacological properties.

The therapeutic potential of 2'-Deoxy-a-adenosine has not gone unnoticed by pharmaceutical companies exploring next-generation therapeutics. Clinical trials are underway to evaluate its efficacy in treating certain types of cancer by inhibiting tumor growth through adenosine receptor modulation. Preliminary results suggest that it may synergize with existing chemotherapeutic agents, improving treatment response rates without significant side effects.

The compound’s role in modulating immune responses has also been a focus of recent research. By interfering with adenosine-mediated immune suppression, 2'-Deoxy-a-adenosine may enhance vaccine efficacy or improve outcomes in immunocompromised patients. This application holds promise for developing novel immunotherapies that leverage endogenous adenosine pathways to bolster immune defenses.

In conclusion, CAS No. 3413-66-9, corresponding to 2'-Deoxy-a-adenosine, is a versatile nucleoside derivative with far-reaching implications in biomedical research and drug development. Its unique structural features enable diverse applications ranging from nucleic acid-based therapies to immunomodulation and cancer treatment. As scientific understanding advances, the therapeutic landscape continues to expand with new insights into how this compound interacts with biological systems at molecular levels.

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Amadis Chemical Company Limited
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清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):175.0/312.0/604.0/953.0